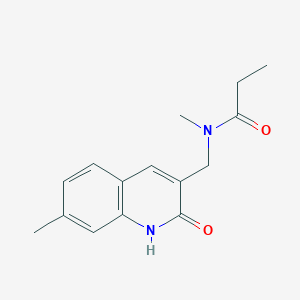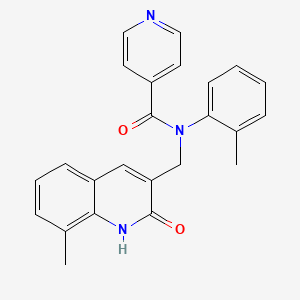
N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as TBOA, is a chemical compound that has been widely studied for its potential use in scientific research. TBOA is a potent inhibitor of excitatory amino acid transporters, which are responsible for regulating the levels of glutamate in the brain. In
Mécanisme D'action
N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a competitive inhibitor of excitatory amino acid transporters (EAATs), which are responsible for removing excess glutamate from the synaptic cleft. By inhibiting EAATs, N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide increases the concentration of glutamate in the synaptic cleft, leading to enhanced excitatory neurotransmission. This mechanism of action has been used to study the role of glutamate in various physiological processes, including synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide enhances synaptic transmission and plasticity, leading to improved learning and memory. Additionally, N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have neuroprotective effects in animal models of stroke and epilepsy. However, N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can also induce excitotoxicity at high concentrations, leading to neuronal damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages as a research tool, including its high potency and specificity for EAATs. Additionally, N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is relatively easy to synthesize and can be used in a wide range of experimental paradigms. However, N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be toxic at high concentrations, and its effects may be confounded by off-target effects.
Orientations Futures
There are several future directions for N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide research, including the development of more potent and selective EAAT inhibitors, the investigation of N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide's effects on other neurotransmitter systems, and the exploration of N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide's therapeutic potential in neurological disorders. Additionally, N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide could be used in combination with other compounds to investigate the complex interactions between neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-aminothiazole with p-tolylacetic acid to form an intermediate, which is then reacted with ethyl chloroformate to produce the final product. This method has been optimized to yield high purity N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide with a high yield.
Applications De Recherche Scientifique
N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used extensively in scientific research as a tool to study the role of glutamate in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in many physiological processes, including learning and memory. However, excessive levels of glutamate can lead to excitotoxicity, which is implicated in many neurological disorders, including stroke, epilepsy, and Alzheimer's disease.
Propriétés
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-5-7-12(8-6-11)15-19-14(22-20-15)4-2-3-13(21)18-16-17-9-10-23-16/h5-10H,2-4H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVJRXLEMSPVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

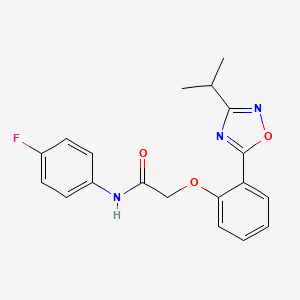
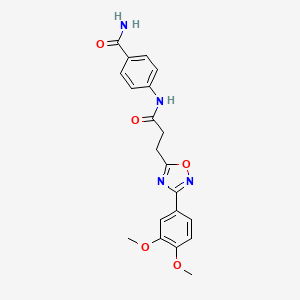

![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)
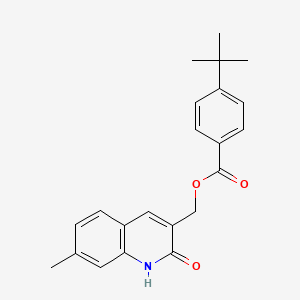



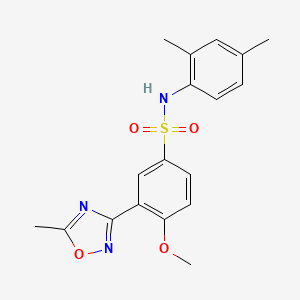
![2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)


